3-Chloro-1-ethynyl-2,4-difluorobenzene
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Overview
Description
3-Chloro-1-ethynyl-2,4-difluorobenzene: is an organic compound with the molecular formula C8H3ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkynylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-ethynyl-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Catalysts like palladium and copper are often used in coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Chemistry: 3-Chloro-1-ethynyl-2,4-difluorobenzene is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and polymer science .
Mechanism of Action
The mechanism by which 3-Chloro-1-ethynyl-2,4-difluorobenzene exerts its effects depends on its specific application. In chemical reactions, the ethynyl group can act as a reactive site for various transformations. The presence of fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
- 1-Ethynyl-2,4-difluorobenzene
- 1-Chloro-2,4-difluorobenzene
- 3-Chloro-1-ethynylbenzene
Uniqueness: 3-Chloro-1-ethynyl-2,4-difluorobenzene is unique due to the combination of the ethynyl group and the halogen atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3-chloro-1-ethynyl-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXKBPCAKMEVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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